5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one is a heterocyclic compound with significant potential in various scientific fields. This compound features a unique structure combining an oxazolone ring with a dichloropyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine-3-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with an appropriate reagent, such as a carbodiimide, to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazolone ring, potentially opening it to form amine derivatives.
Substitution: The dichloropyridine moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloropyridine: Shares the pyridine core but lacks the oxazolone ring.
2,6-dichloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Oxazolone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
5-amino-2-(2,6-dichloropyridine-3-carbonyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-2-1-4(8(11)13-5)9(16)14-7(15)3-6(12)17-14/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFFPRBAODMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N2C(=O)C=C(O2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.